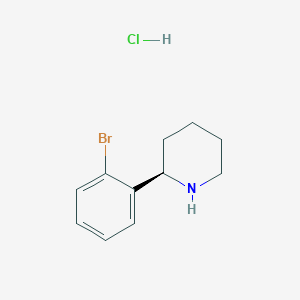

(R)-2-(2-bromophenyl)piperidine HCl

Description

Significance of Chiral Nitrogen Heterocycles in Contemporary Chemical Research

Chiral nitrogen heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Their three-dimensional arrangement is often crucial for biological activity, as it dictates the precise interactions with enzymes and receptors. thieme-connect.comresearchgate.net The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a particularly prevalent scaffold in medicinal chemistry. thieme-connect.comresearchgate.net The introduction of chirality into the piperidine framework can significantly influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net This has made the stereoselective synthesis of chiral piperidines a major focus of contemporary chemical research. thieme-connect.comresearchgate.net The ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions further enhances the importance of these scaffolds in drug design and molecular recognition. nih.gov

Overview of Bromophenyl Piperidine Derivatives as Synthetic Intermediates

Bromophenyl piperidine derivatives serve as valuable and versatile intermediates in organic synthesis. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings. evitachem.com These reactions allow for the facile introduction of diverse substituents, enabling the construction of complex molecular architectures. Furthermore, the piperidine nitrogen can be readily functionalized, adding another layer of synthetic versatility. The combination of the reactive bromine atom and the modifiable piperidine ring makes bromophenyl piperidine derivatives powerful building blocks for creating libraries of compounds for drug discovery and materials science applications.

Scope and Research Focus on (R)-2-(2-bromophenyl)piperidine HCl within Stereoselective Synthesis

This article focuses specifically on the chiral compound (R)-2-(2-bromophenyl)piperidine hydrochloride. Its defined stereochemistry at the C2 position of the piperidine ring makes it a valuable asset in stereoselective synthesis. Research into this compound explores its potential as a chiral building block, a ligand for asymmetric catalysis, or a precursor for the synthesis of more complex chiral molecules. The hydrochloride salt form enhances its stability and handling properties. The strategic placement of the bromine atom at the ortho position of the phenyl ring can influence the conformational preferences of the molecule and its reactivity in subsequent transformations. Understanding the synthesis, properties, and reactivity of this specific stereoisomer is crucial for its effective utilization in the development of new synthetic methodologies and the creation of novel, stereochemically pure compounds.

Interactive Data Table: Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1391461-38-3 | C11H15BrClN | 276.60 |

| (S)-2-(2-bromophenyl)piperidine HCl | 1391553-71-1 | C11H15BrClN | 276.60 |

| 2-(2-bromophenyl)piperidine hydrochloride | 1177325-72-2 | C11H15BrClN | 276.60 |

| 1-(4-bromophenyl)piperidine | 22148-20-5 | C11H14BrN | 256.14 |

| (R)-2-(2-bromophenyl)pyrrolidine | 1217757-46-4 | C10H12BrN | 242.11 |

| (R)-2-(2-bromophenyl)pyrrolidine hydrochloride | 1391485-18-9 | C10H13BrClN | 278.58 |

| 2-(2-Bromophenyl)azepane | 383129-25-7 | C12H16BrN | 270.17 |

Detailed Research Findings

The synthesis of (R)-2-(2-bromophenyl)piperidine hydrochloride typically involves the formation of the piperidine ring followed by chiral resolution to isolate the desired (R)-enantiomer. evitachem.com This resolution is a critical step to ensure high enantiomeric purity. evitachem.com The resulting chiral compound is a white to off-white solid.

The reactivity of this compound is centered around two main functionalities: the piperidine nitrogen and the bromo-substituted phenyl ring. The bromine atom can undergo various substitution and coupling reactions. evitachem.com For instance, it can be replaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. evitachem.com The piperidine nitrogen, after deprotection, can be acylated, alkylated, or used in other functional group transformations.

In the context of stereoselective synthesis, this compound can serve as a chiral precursor. Its inherent chirality can be transferred to new stereocenters created in subsequent reactions. For example, the piperidine ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. Furthermore, this compound has the potential to be used as a chiral ligand in transition metal catalysis, where its specific stereochemistry can induce asymmetry in the catalytic transformation. The development of rhodium-catalyzed C-H functionalization of piperidines highlights the potential for site-selective and stereoselective synthesis of complex piperidine derivatives. nih.govresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15BrClN |

|---|---|

Molecular Weight |

276.60 g/mol |

IUPAC Name |

(2R)-2-(2-bromophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1 |

InChI Key |

KFBKDKCHGUBLHZ-RFVHGSKJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2Br.Cl |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 2 2 Bromophenyl Piperidine Hcl and Its Precursors

Strategies for the Enantioselective Synthesis of 2-Substituted Piperidines

The development of efficient methods for the enantioselective synthesis of 2-substituted piperidines is crucial for accessing chiral molecules with potential therapeutic applications. These strategies aim to introduce the desired stereochemistry in a controlled and predictable manner, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Asymmetric catalysis offers an atom-economical and efficient means of generating enantioenriched products. In the context of 2-substituted piperidine (B6355638) synthesis, several catalytic systems have been successfully employed.

Transition metal catalysis, particularly with iridium, is effective for stereoselective catalytic hydrogenation. nih.gov One prominent strategy involves the asymmetric hydrogenation of 2-substituted pyridinium salts. For instance, iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of these substrates. nih.gov This reaction is thought to proceed through an outer-sphere dissociative mechanism, where the stereochemistry of the final product is determined by the stereoselective protonation of an enamine intermediate. nih.gov This method has proven to be scalable, making it suitable for larger-scale synthesis. nih.gov

Another approach involves the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.govacs.org This method has been successfully applied to the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. nih.govacs.org The process involves an asymmetric deprotonation followed by transmetalation to an organozinc species, which then undergoes a palladium-mediated Negishi coupling with aryl bromides. nih.govacs.org This technique has demonstrated high enantioselectivity for a range of aryl and vinyl halides. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Ratio (er) | Reference |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | 2-Substituted Piperidines | High | nih.gov |

| s-BuLi/(-)-sparteine, Pd(OAc)2/PtBu3-HBF4 | N-Boc-piperidine and Aryl Bromides | N-Boc-2-arylpiperidines | ≥96:4 | nih.govacs.org |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. A notable example is the use of amino-thiocarbamates as catalysts in the enantioselective bromocyclization of olefinic amides. This reaction yields enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into other valuable piperidine derivatives.

Furthermore, a one-pot synthesis of 2,3-substituted piperidines has been developed via a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. This method has demonstrated high yields and excellent enantioselectivities. A biomimetic approach using L-proline as an organocatalyst has also been employed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids through a Mannich addition to cyclic imines. acs.org This reaction can achieve high enantiomeric excesses, particularly when conducted in solvents like benzonitrile that prevent product racemization. acs.org

| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Amino-thiocarbamates | Bromocyclization | Olefinic Amides | 2-Substituted 3-Bromopiperidines | High | |

| Proline-based | Mannich Reaction/Reductive Cyclization | N-PMP aldimine, Glutaraldehyde | 2,3-Substituted Piperidines | up to >99% | |

| (L)-Proline | Mannich Addition | Δ¹-Piperideine, Ketones | 2-Substituted Piperidines | up to 97% | acs.org |

Chiral auxiliaries provide a reliable method for controlling stereochemistry by covalently attaching a chiral moiety to the substrate, directing the stereochemical course of a reaction, and then being subsequently removed. While catalytic methods are often preferred for their efficiency, chiral auxiliary-based approaches remain a valuable and well-documented strategy for the enantioselective synthesis of piperidines. Examples include the use of phenylglycinol and sugar-derived chiral auxiliaries. These methods fall under the category of reagent-controlled synthesis and have been instrumental in accessing enantioenriched piperidine derivatives.

Diastereoselective strategies often involve the formation of the piperidine ring through a cyclization reaction where the stereochemistry is controlled by one or more existing stereocenters in the acyclic precursor.

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are structurally related to 2-arylpiperidines. wikipedia.orgresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The traditional reaction is often carried out with heating in a protic solvent with an acid catalyst. wikipedia.org

The mechanism proceeds through the formation of an iminium ion, which is sufficiently electrophilic to undergo ring closure via electrophilic aromatic substitution. wikipedia.org When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position of the resulting heterocycle. wikipedia.org The stereochemical outcome of the Pictet-Spengler reaction can be influenced by the use of chiral substrates or auxiliaries, leading to diastereoselective transformations. wikipedia.orgarkat-usa.org For instance, the reaction of enantiopure tryptophan or its esters leads to the formation of tetrahydro-β-carbolines with a new chiral center at C-1, where the configuration can be either cis or trans relative to the existing stereocenter. wikipedia.org

Diastereoselective Synthesis via Cyclization Routes

Hetero Diels-Alder Reactions for Piperidine Ring Formation

The hetero-Diels-Alder (HDA) reaction is a powerful and convergent method for the construction of six-membered heterocyclic rings, including the piperidine core. researchgate.net This [4+2] cycloaddition reaction typically involves the reaction of an electron-rich diene with an electron-deficient dienophile, or vice versa, where one or more carbon atoms are replaced by heteroatoms. For piperidine synthesis, aza-dienes (containing a C=N-C=C or similar system) react with alkenes, or imines react with dienes to form tetrahydropyridine intermediates, which can then be reduced to the corresponding piperidines. thieme-connect.combeilstein-journals.org

The versatility of the HDA reaction allows for the introduction of various substituents onto the piperidine ring by choosing appropriately substituted dienes and dienophiles. acs.org For the synthesis of 2-arylpiperidine precursors, an imine derived from an aryl aldehyde can serve as the dienophile, reacting with a suitable 1,3-diene. The resulting cycloadduct, a tetrahydropyridine, can be subsequently hydrogenated to yield the saturated piperidine ring. dtic.mil The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the reactants, catalysts (often Lewis acids), and reaction conditions. thieme-connect.com

| Diene Component | Dienophile Component | Catalyst/Conditions | Product Type |

| 1,3-Butadiene derivative | N-Aryl imine | Lewis Acid (e.g., TiCl4) | Tetrahydropyridine |

| Danishefsky's diene | Iminium ion | Thermal or Lewis Acid | Dihydropyridinone |

| 1-Aza-1,3-butadiene | Alkene | Thermal | Tetrahydropyridine |

This table presents generalized components for Hetero Diels-Alder reactions leading to piperidine precursors.

Multi-Component Reactions for Substituted Piperidines

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single step from three or more starting materials. researchgate.netscispace.com This strategy avoids the isolation of intermediates, thereby reducing reaction time, cost, and waste. scispace.com Several named MCRs can be adapted for the synthesis of highly functionalized piperidine scaffolds.

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.com This reaction proceeds through the formation of imine and enamine intermediates, which then undergo a Mannich-type reaction followed by cyclization and dehydration to afford a dihydropyridine, which can be subsequently reduced. scispace.com The diversity of the final piperidine products can be readily achieved by varying the starting components. For instance, using an aromatic aldehyde, an aniline, and a β-ketoester can lead to piperidines with multiple substitution patterns. researchgate.net Another powerful MCR involves a four-component reaction that can generate piperidone scaffolds through an in situ generated 2-azadiene undergoing an intermolecular Diels-Alder reaction. researchgate.net

| Aldehyde Component | Amine Component | β-Ketoester/Other | Catalyst/Solvent | Product |

| Aromatic Aldehydes | Anilines | Alkyl Acetoacetates | Ionic Liquid / Ethanol | Highly Substituted Piperidines researchgate.net |

| Benzaldehyde | Aniline | Ethyl Acetoacetate | Sodium Lauryl Sulfate / Water | Functionalized Piperidines scispace.com |

| Aromatic Aldehydes | Ammonium Acetate | β-Nitrostyrenes, Meldrum's Acid | - | Highly Functionalized Piperidines acs.org |

This table showcases examples of multi-component reactions used to synthesize diverse piperidine structures.

Resolution of Racemic 2-(2-bromophenyl)piperidine Precursors

Once the racemic 2-(2-bromophenyl)piperidine or a suitable precursor is synthesized, the separation of the enantiomers is a critical step to obtain the desired (R)-enantiomer. Chiral resolution is a widely used technique for separating racemic mixtures into their individual enantiomers. wikipedia.org

Chiral Acid Resolution Techniques

A classical and still widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. wikipedia.org The racemic amine mixture is treated with a single enantiomer of a chiral acid, such as tartaric acid or (S)-(+)-camphorsulfonic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched amine. wikipedia.org The success of this method depends heavily on the choice of the chiral acid and the crystallization solvent. wikipedia.org

Common Chiral Resolving Acids for Amines:

(R,R)-Tartaric Acid

(S,S)-Tartaric Acid

(1R)-(-)-10-Camphorsulfonic acid

(1S)-(+)-10-Camphorsulfonic acid

N-Acetyl-L-leucine google.com

Dibenzoyl-L-tartaric acid

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.comtudelft.nl For resolving racemic piperidine derivatives, this often involves the acylation of the amine or the hydrolysis of a corresponding amide or ester derivative. mdpi.com

For example, a racemic N-protected 2-arylpiperidine could be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated using standard techniques like chromatography. The N-protecting group and the acylating agent can be chosen to optimize the selectivity and reaction rate. mdpi.com Lipases such as Candida antarctica lipase B (CAL-B) are frequently employed for these transformations due to their broad substrate scope and high enantioselectivity. tudelft.nl

| Enzyme | Reaction Type | Substrate Example | Result |

| Lipase PS | Enantioselective acylation | Racemic 2-piperidineethanol | Moderate enantioselectivity mdpi.com |

| Candida antarctica Lipase B (CALB) | Hydrolysis | Racemic acetates of MBH adducts | Excellent enantiomeric excess (>99%) tudelft.nl |

| Porcine Pancreatic Lipase | Enantioselective acylation | Racemic N-Boc-2-piperidineethanol | Opposite enantioselectivity to other lipases mdpi.com |

This table provides examples of enzymes and their applications in the kinetic resolution of piperidine-related compounds.

Chromatographic Enantioseparation Strategies

Chromatographic techniques are indispensable for the analytical and preparative separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. researcher.life

For 2-arylpiperidines, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. researcher.life The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The choice of the mobile phase (a mixture of solvents like hexane and isopropanol) is crucial for optimizing the separation. researcher.life Supercritical fluid chromatography (SFC) with chiral stationary phases is another powerful technique for enantioseparation, often offering faster separations and reduced solvent consumption compared to HPLC.

Functionalization of the Piperidine Ring System

Further modification of the 2-(2-bromophenyl)piperidine scaffold can be desirable to synthesize analogs with modulated properties. The functionalization of the piperidine ring, particularly at positions alpha to the nitrogen, has been an area of intense research. researchgate.net

Modern synthetic methods, such as C-H functionalization, allow for the direct introduction of new substituents onto the piperidine ring without the need for pre-functionalized starting materials. nih.gov For N-protected piperidines, deprotonation at the C2 or C6 position using a strong base, followed by quenching with an electrophile, can introduce a variety of substituents. nih.govacs.org For instance, the kinetic resolution of N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine. The resulting enantioenriched piperidine can then be further functionalized at the C2 position. nih.govacs.org

Rhodium-catalyzed C-H insertion reactions have also emerged as a powerful tool for site-selective functionalization of piperidines. nih.gov The choice of catalyst and the nitrogen protecting group can direct the functionalization to different positions (C2, C3, or C4) on the piperidine ring, enabling the synthesis of a diverse library of analogs. nih.gov

| Functionalization Method | Position | Reagents/Catalyst | Introduced Group |

| Lithiation/Electrophilic Quench | C2 | n-BuLi/(-)-sparteine, Electrophile | Alkyl, Silyl, etc. nih.govacs.org |

| Rhodium-catalyzed C-H Insertion | C2 or C4 | Rh₂(R-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄ | Donor/Acceptor Carbenes nih.gov |

| C-H Arylation | C2 | Palladium complexes | Aryl groups researchgate.net |

This table summarizes modern methods for the functionalization of the piperidine ring.

Derivatization at the Nitrogen Atom

The secondary amine of the piperidine ring is a common site for chemical modification, allowing for the introduction of a wide range of substituents. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. Common derivatization strategies include N-alkylation and N-acylation. nih.gov

N-alkylation can be achieved through reactions with various alkyl halides or via reductive amination. nih.gov Similarly, N-acylation involves reacting the piperidine nitrogen with acyl chlorides or anhydrides to introduce an acyl group. nih.gov These reactions are generally well-established and can be performed on the piperidine core with retention of biological affinity in related molecules. nih.gov For instance, analogues of complex piperidine-containing compounds have been successfully prepared with N-alkyl or N-acetyl groups. nih.gov

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | Alkyl Group |

| N-Acylation | Acyl Chlorides, Anhydrides | Acyl Group |

Substituent Modifications on the Phenyl Moiety

The 2-bromophenyl group offers a versatile handle for further chemical modifications, primarily through cross-coupling reactions. The bromine atom can be readily substituted using modern organometallic catalysis, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

One of the most powerful methods for this purpose is the Suzuki coupling reaction, which pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This reaction is widely used to form new carbon-carbon bonds. Another key transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

Furthermore, C-H activation and arylation techniques can be employed to directly functionalize the phenyl ring, providing alternative routes to complex derivatives. whiterose.ac.uk These methods allow for the creation of a library of analogues with varied substituents on the phenyl ring, which is essential for developing compounds with desired properties.

| Reaction Type | Key Reagents | Purpose |

|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst, Base | C-C Bond Formation (Arylation) |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | C-N Bond Formation (Amination) |

| C-H Arylation | Palladium or Rhodium Catalyst | Direct C-H Bond Functionalization |

Process Optimization and Scalability in Laboratory Synthesis

Moving from small-scale laboratory synthesis to larger-scale production requires significant process optimization to ensure efficiency, safety, and reproducibility. This involves refining reaction conditions and exploring advanced manufacturing technologies like continuous flow synthesis.

Development of Efficient Reaction Conditions

The synthesis of piperidine derivatives often relies on established reactions such as the hydrogenation of pyridines or various cyclization strategies. dtic.milnih.gov Optimizing these processes is key to achieving high yields and purity. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic hydrogenations, catalysts like nickel or palladium are commonly used. dtic.mil The efficiency of these reactions can be highly dependent on pressure and temperature. In cyclization reactions, such as intramolecular Mannich reactions, the choice of base can significantly impact yield and stereoselectivity. nih.gov For example, the use of specific bases can favor the formation of the desired stereoisomer. nih.gov The development of robust reaction conditions is critical for the scalable synthesis of enantiomerically pure compounds like (R)-2-(2-bromophenyl)piperidine.

Utilization of Continuous Flow Protocols for Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. flinders.edu.auacsgcipr.org This approach offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater consistency and reproducibility. flinders.edu.aursc.org

The synthesis of heterocyclic compounds, including piperidines, has benefited significantly from the application of continuous flow systems. rsc.org Key synthetic steps, such as hydrogenations, coupling reactions, or the handling of sensitive intermediates, can be translated from batch to flow processes. flinders.edu.aunih.gov A flow setup typically involves pumping reagents through a heated or cooled reactor coil, allowing for precise control over reaction parameters like temperature and residence time. flinders.edu.au This level of control can lead to higher yields, reduced byproduct formation, and easier scale-up compared to batch methodologies. nih.gov While specific continuous flow syntheses for (R)-2-(2-bromophenyl)piperidine HCl are not extensively detailed in the literature, the principles and technologies are directly applicable to its production. flinders.edu.aursc.org

Advanced Spectroscopic and Structural Elucidation of R 2 2 Bromophenyl Piperidine Hcl

High-Resolution NMR Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of (R)-2-(2-bromophenyl)piperidine HCl. It provides detailed insights into the molecule's conformational preferences and the spatial relationships between its atoms.

Elucidation of Ring Conformations (e.g., Chair vs. Boat)

The six-membered piperidine (B6355638) ring can theoretically adopt several conformations, including the stable, low-energy chair form and higher-energy boat or twist-boat forms. For 2-substituted piperidines, the chair conformation is overwhelmingly preferred. ias.ac.in The key question then becomes the orientation of the 2-substituent—the 2-bromophenyl group—which can be either axial or equatorial.

The equilibrium between the axial and equatorial conformers is governed by a combination of steric and electronic effects. In the case of this compound, the protonation of the piperidine nitrogen introduces a positive charge and an N-H bond, influencing the ring's electronic properties.

Chair Conformation: Analysis of ¹H NMR coupling constants (J-values) is critical for determining the ring's conformation. In a chair form, the vicinal coupling constants between adjacent axial-axial protons are typically large (¹J_aa ≈ 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (¹J_ae, ¹J_ee ≈ 2-5 Hz). ias.ac.in The observation of such coupling patterns for the piperidine ring protons would strongly support a dominant chair conformation in solution.

Substituent Orientation: The orientation of the bulky 2-bromophenyl group is primarily dictated by sterics. To minimize steric hindrance (A-strain) with the axial protons at C4 and C6, the substituent would be expected to predominantly occupy the equatorial position. This places the large group away from the core of the ring, leading to a more stable conformation. While some 2-arylpiperidines show a preference for the axial position due to pseudoallylic strain, this is more common in N-acyl or N-aryl systems where the nitrogen lone pair is delocalized. nih.govacs.org For a simple hydrochloride salt, the equatorial preference is more likely.

Table 1: Expected ¹H NMR Signals for Conformational Analysis

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Inference |

|---|---|---|---|---|

| Aromatic (C₆H₄Br) | 7.0 - 7.8 | m | - | Confirms presence of the bromophenyl group. |

| H2 (Piperidine) | ~3.5 - 4.0 | dd or t | J(H2-H3ax), J(H2-H3eq) | Position and coupling provide information on axial/equatorial orientation. |

| Piperidine Ring (H3-H6) | 1.5 - 2.5 | m | Large J_aa values (~10-13 Hz) | Confirms chair conformation. |

| N-H₂⁺ | ~9.0 - 10.0 | br s | - | Indicates protonation of the piperidine nitrogen. |

Determination of Stereochemical Relationships

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish stereochemical relationships.

COSY: A COSY experiment would reveal the coupling network within the piperidine ring, confirming the connectivity from H2 through to H6.

NOESY: A NOESY experiment is particularly powerful for determining stereochemistry. It detects through-space interactions between protons that are close to each other (< 5 Å). For the equatorial conformer, a NOE would be expected between the proton at C2 and the equatorial protons at C3 and the axial proton at C6. Conversely, if the bromophenyl group were axial, strong NOEs would be observed between the C2 proton and the axial protons at C4 and C6.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Assignment and Solid-State Structure

While NMR provides information about the molecule's structure in solution, Single Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of its three-dimensional structure in the solid state. americanpharmaceuticalreview.com It is the definitive method for assigning the absolute configuration of a chiral center. For this compound, SC-XRD would confirm the (R) configuration at the C2 position.

Although a specific crystal structure for this compound is not publicly available, the principles of its analysis can be described based on known structures of similar piperidinium (B107235) salts. acs.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. In addition to the dominant hydrogen bonding, weaker interactions play a crucial role:

π-π Stacking: The bromophenyl rings of adjacent molecules may stack on top of each other, an interaction that helps to organize the molecules into well-defined columns or layers within the crystal.

C-H···π Interactions: The electron-rich π-system of the aromatic ring can act as a weak acceptor for hydrogen atoms from the piperidine ring of a neighboring molecule.

The combination of these forces determines the final crystal packing, influencing physical properties such as melting point and solubility.

Hydrogen Bonding Networks in the Hydrochloride Salt

The formation of the hydrochloride salt introduces strong, charge-assisted hydrogen bonds that are primary drivers of the crystal structure. The protonated secondary amine of the piperidinium cation (N-H₂⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is an effective acceptor.

It is expected that two strong N-H···Cl⁻ hydrogen bonds would be formed, linking each cation to neighboring anions. researchgate.netrsc.org This often results in the formation of infinite chains or more complex three-dimensional networks. These hydrogen bonds are highly directional and are the most significant intermolecular interaction governing the solid-state assembly. researchgate.net

Table 2: Typical Hydrogen Bonding Parameters in Piperidinium Chloride Salts

| Interaction (D-H···A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Significance |

|---|---|---|---|

| N-H···Cl⁻ | 3.0 - 3.3 | 160 - 180 | Primary interaction defining the crystal lattice. researchgate.netrsc.org |

| C-H···Cl⁻ | 3.5 - 3.8 | 140 - 160 | Weaker, secondary interactions contributing to lattice stability. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by absorptions corresponding to the various functional groups present in the molecule.

N-H₂⁺ Stretch: A very broad and strong absorption is expected in the 2400-2700 cm⁻¹ region, characteristic of the stretching vibration of a protonated amine in a hydrochloride salt.

C-H Stretches: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring would be found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically around 600-500 cm⁻¹, can be assigned to the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and other polar bond vibrations are often weak, symmetric vibrations and those involving non-polar bonds are typically strong. nih.gov Key expected signals would include:

Aromatic Ring Breathing: A strong, sharp peak corresponding to the symmetric stretching of the bromophenyl ring.

Piperidine Ring Vibrations: Characteristic signals for the piperidine ring skeleton. chemicalbook.com

C-Br Stretch: The C-Br stretch would also be visible in the Raman spectrum.

Table 3: Key Expected Vibrational Frequencies (FT-IR & Raman)

| Frequency Range (cm⁻¹) | Assignment | Expected in FT-IR | Expected in Raman |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Strong |

| 3000 - 2850 | Aliphatic C-H Stretch | Strong | Strong |

| 2700 - 2400 | N-H₂⁺ Stretch (HCl Salt) | Strong, Broad | Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong | Strong |

| 1470 - 1430 | CH₂ Scissoring (Piperidine) | Medium | Medium |

| ~1020 | Aromatic Ring Breathing | Weak | Strong |

| 600 - 500 | C-Br Stretch | Medium | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and valuable insights into the compound's structure through fragmentation analysis. For this compound, mass spectrometry confirms its molecular identity and helps to piece together its structural puzzle.

The analysis of this compound, with a molecular formula of C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol , typically involves the examination of its free base, (R)-2-(2-bromophenyl)piperidine (C₁₁H₁₄BrN), in the mass spectrometer. The hydrochloride salt readily protonates in the ion source, and the resulting mass spectrum is of the protonated free base, [M+H]⁺.

The predicted mass spectrometry data for the free base, 2-(2-bromophenyl)piperidine, shows a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 240.03824. uni.lu The presence of a bromine atom is a key feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by two m/z units (M and M+2).

While a detailed experimental fragmentation pattern for this compound is not widely published, the fragmentation can be predicted based on the principles of mass spectrometry and the known behavior of similar chemical structures, such as other halogenated phenylpiperazines and cyclic amines.

The fragmentation of the molecular ion is initiated by the high energy of the ionization process, which causes the molecule to break apart in predictable ways. The most likely fragmentation pathways for (R)-2-(2-bromophenyl)piperidine involve cleavages that lead to the formation of stable ions.

A primary fragmentation pathway for piperidine derivatives is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This cleavage can lead to the loss of various fragments from the piperidine ring, resulting in stable cyclic iminium ions.

Another significant fragmentation would involve the bromophenyl group. The bond between the piperidine ring and the bromophenyl ring could cleave, leading to ions corresponding to each of these fragments. The bromophenyl cation would exhibit the characteristic M/M+2 isotopic signature of bromine. Further fragmentation of the bromophenyl ring could involve the loss of the bromine atom or the sequential loss of small molecules.

Based on these principles, a theoretical fragmentation pattern can be proposed. The following table outlines some of the expected key fragments, their mass-to-charge ratios, and their proposed structures.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of (R)-2-(2-bromophenyl)piperidine

| m/z (mass/charge) | Proposed Fragment Ion | Fragment Structure | Fragmentation Pathway |

| 240/242 | [M+H]⁺ | [C₁₁H₁₅BrN]⁺ | Molecular ion (protonated free base) |

| 159/161 | [C₆H₄Br]⁺ | Bromophenyl cation | Cleavage of the C-C bond between the piperidine and phenyl rings |

| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Cleavage of the C-C bond between the piperidine and phenyl rings |

| Various smaller fragments | Further fragmentation of the piperidine ring and bromophenyl group |

It is important to note that this table is based on predicted fragmentation patterns. Experimental verification would be necessary to confirm the exact fragmentation pathways and the relative abundance of each ion.

Computational and Theoretical Studies on R 2 2 Bromophenyl Piperidine Hcl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting molecular geometries, electronic properties, and spectroscopic data.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (R)-2-(2-bromophenyl)piperidine HCl, a key structural feature is the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. However, other conformations, such as the boat or twist-boat, are also possible and their relative energies can be calculated.

The orientation of the 2-bromophenyl group relative to the piperidine ring is another critical factor. This group can exist in either an axial or equatorial position. DFT calculations can determine the energy difference between these conformers. Generally, for substituted piperidines, the equatorial position is favored for bulky substituents to avoid steric hindrance. The potential energy landscape for this molecule is influenced by the interplay of steric effects and intramolecular interactions, such as potential hydrogen bonding involving the piperidine nitrogen and the chloride ion. nih.govresearchgate.net Studies on similar piperidine derivatives have shown that the added rigidity from bridging moieties can constrain the piperidine ring, but (R)-2-(2-bromophenyl)piperidine lacks such constraints, allowing for more conformational flexibility. nih.gov

Table 1: Illustrative Conformational Analysis Data for (R)-2-(2-bromophenyl)piperidine

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) |

| Equatorial-Chair | 0.00 | ~60° |

| Axial-Chair | 2.5 - 4.0 | ~180° |

| Twist-Boat | 5.0 - 6.0 | Varies |

Note: This table provides hypothetical, illustrative data based on typical values for substituted piperidines. Actual values would require specific DFT calculations.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netutdallas.edu A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For this compound, DFT calculations can map the distribution and energies of these orbitals. researchgate.net The HOMO is likely to be localized on the electron-rich regions, such as the bromophenyl ring and the nitrogen atom of the piperidine ring. The LUMO, conversely, would be expected to be distributed over the antibonding orbitals of the aromatic system. The precise energies and distributions can be fine-tuned by selecting different DFT functionals and basis sets. nih.govrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Likely Localization |

| LUMO | -1.0 to -0.5 | Phenyl Ring (π* orbitals) |

| HOMO | -6.5 to -5.5 | Bromine, Phenyl Ring, Nitrogen lone pair |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: This table presents typical, illustrative energy ranges. The exact values depend on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.orgyoutube.com These maps are invaluable for understanding intermolecular interactions, as they reveal the charge distribution and identify regions prone to electrophilic or nucleophilic attack. chemrxiv.org

In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. For this compound, these would include the area around the electronegative bromine atom and the lone pair of the nitrogen (in its deprotonated form). Regions of positive potential (colored blue) indicate electron-deficient areas, which are attractive to nucleophiles. researchgate.net These are expected around the hydrogen atoms, particularly the acidic proton on the nitrogen in the HCl salt. youtube.com The MEP map provides a holistic view of the molecule's polarity and its potential interaction sites. chemrxiv.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and identify specific functional groups.

For this compound, key vibrational modes would include the N-H stretch of the protonated amine, C-H stretches of the aromatic and aliphatic rings, C-N stretching of the piperidine ring, and vibrations associated with the C-Br bond. Comparing the calculated frequencies with experimental FTIR spectra helps validate the computed geometry and provides a detailed assignment of the observed spectral bands.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov

For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange around the solute and form hydrogen bonds. mdpi.com It can track the conformational changes of the piperidine ring and the rotation of the bromophenyl group, showing which conformations are most prevalent in a solvated state. nih.gov This is particularly important for understanding how the molecule behaves in a biological context. Analysis of the simulation trajectory can yield information on properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. mdpi.com These descriptors are often calculated using DFT and can be used to build predictive models for various chemical and biological activities. nih.govresearchgate.net

Key descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. A small HOMO-LUMO gap is associated with lower hardness and higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net It is a useful descriptor for predicting the reactivity of electrophiles in reactions. nih.gov

By calculating these descriptors for this compound, one can quantitatively predict its reactivity profile, such as its propensity to act as an electrophile or nucleophile in various reactions. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, C-H···π Interactions)

The bromine atom on the phenyl ring of this compound is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This electrophilic character is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the covalent bond.

In the solid state or in solution, the bromine atom in this compound could engage in halogen bonding with various acceptors. In the context of its hydrochloride salt, the chloride ion (Cl⁻) is a prime candidate for a halogen bond acceptor. Additionally, intermolecular interactions with other functional groups, such as the nitrogen atom of the piperidine ring or even the π-system of a neighboring phenyl ring, could occur.

Computational studies on other brominated organic compounds provide insight into the expected characteristics of these interactions. For instance, studies on brominated pyrazoles have revealed the prevalence of Br···O and Br···Br contacts in their crystal structures. bohrium.com The nature and strength of these interactions are influenced by the electronic environment of the bromine atom and the nature of the acceptor.

Theoretical calculations, often employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in characterizing halogen bonds. These methods can predict interaction energies, geometries (bond lengths and angles), and electron density distributions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the topology of the electron density and characterize the nature of these non-covalent bonds. nih.gov

Based on analogous systems, the interaction energy of a C-Br···A (where A is an acceptor) halogen bond can range from approximately -1 to -5 kcal/mol, with the strength depending on the acceptor's nucleophilicity and the electrostatic potential of the σ-hole on the bromine atom.

Table 1: Representative Halogen Bond Parameters from Computational Studies on Brominated Organic Compounds

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| C-Br···O | 2.8 - 3.2 | -2.0 to -4.5 |

| C-Br···N | 2.9 - 3.3 | -2.5 to -5.0 |

| C-Br···Cl⁻ | 3.0 - 3.5 | -3.0 to -6.0 |

| C-Br···Br | 3.3 - 3.7 | -1.0 to -2.5 |

Note: The data in this table are representative values from computational studies on various brominated organic molecules and are intended to provide a general framework for understanding potential interactions in this compound.

C-H···π interactions are another crucial type of non-covalent force that likely influences the structure and interactions of this compound. These interactions occur between a C-H bond, which can act as a weak acid, and the electron-rich π-system of an aromatic ring. The major attractive force in these interactions is typically dispersion energy. rsc.org

Intermolecularly, C-H bonds from one molecule can interact with the phenyl ring of another, contributing to crystal packing and molecular recognition phenomena. The protonated nitrogen of the piperidinium (B107235) ring enhances the acidity of the adjacent C-H protons, making them more effective donors for C-H···π interactions.

The strength of C-H···π interactions is generally weaker than that of conventional hydrogen bonds, with interaction energies typically ranging from -0.5 to -2.5 kcal/mol. The geometry of these interactions is also more flexible.

Table 2: Typical Characteristics of C-H···π Interactions from Computational and Experimental Studies

| Interaction Type | H···π Distance (Å) | C-H···π Angle (°) | Interaction Energy (kcal/mol) |

| Aliphatic C-H···Aryl | 2.4 - 2.9 | 120 - 180 | -0.5 to -1.5 |

| Aromatic C-H···Aryl | 2.5 - 3.0 | 130 - 180 | -1.0 to -2.5 |

| N⁺-C-H···Aryl | 2.3 - 2.8 | 140 - 180 | -1.5 to -3.0 |

Note: The data presented are generalized from various studies on C-H···π interactions and serve as an estimation for the interactions within this compound.

Applications and Role of R 2 2 Bromophenyl Piperidine Hcl in Chemical Transformations

Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of (R)-2-(2-bromophenyl)piperidine HCl—a chiral amine and an aryl bromide—position it as a significant starting material for the synthesis of diverse and complex molecules. evitachem.com The piperidine (B6355638) unit provides a three-dimensional scaffold, while the bromophenyl moiety offers a reactive handle for various cross-coupling reactions.

The (R)-2-(2-bromophenyl)piperidine scaffold is a key starting point for the generation of more elaborate heterocyclic systems. The nitrogen atom of the piperidine ring can be functionalized, and the aryl bromide can undergo a variety of substitution and coupling reactions. evitachem.com This dual reactivity allows for the construction of fused or spirocyclic heterocyclic systems, as well as molecules containing multiple, distinct heterocyclic cores.

Recent advancements in synthetic methodology have focused on the efficient functionalization of piperidine rings. news-medical.net For instance, methods combining biocatalytic C-H oxidation with radical cross-coupling can introduce new functionalities onto the piperidine ring, transforming it into a more complex and valuable scaffold. news-medical.net The bromine atom on the phenyl ring is primed for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the attachment of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.comnih.gov This versatility makes it a precursor for libraries of complex molecules aimed at drug discovery. news-medical.net

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reactive Site | Potential Outcome |

| Suzuki Coupling | Aryl Bromide | Formation of biaryl structures |

| Heck Coupling | Aryl Bromide | Vinylation of the aromatic ring |

| Buchwald-Hartwig Amination | Aryl Bromide | Attachment of nitrogen nucleophiles |

| N-Alkylation/Arylation | Piperidine Nitrogen | Functionalization of the piperidine ring |

| Ring-closing Metathesis | Functionalized Derivatives | Formation of bicyclic systems |

Macrocycles are of significant interest in medicinal chemistry and materials science, and the synthesis of these large rings often relies on strategic bond formations. rsc.org The (R)-2-(2-bromophenyl)piperidine unit can be incorporated into macrocyclic structures through several elegant strategies.

One primary method involves using the aryl bromide as a handle for intramolecular cross-coupling reactions. For example, a long chain bearing a suitable reactive partner (like a terminal alkyne, alkene, or boronic acid) can be attached to the piperidine nitrogen. A subsequent intramolecular Heck or Suzuki coupling reaction can then forge the macrocyclic ring. acs.org This approach is a powerful tool in the total synthesis of complex natural products containing macrocyclic cores. acs.org Furthermore, the formation of bipyridine units via reductive coupling of halo-pyridines is a key step in creating macrocycles used as precursors to mechanically interlocked molecules like rotaxanes. nih.gov By analogy, the bromophenyl group of the title compound could undergo similar coupling reactions to form macrocyclic structures containing a biaryl linkage.

The enantioenriched 2-arylpiperidine motif is a core component of numerous alkaloids and other biologically active natural products. cri.or.thnih.govrsc.orgepfl.ch Consequently, chiral building blocks like (R)-2-(2-bromophenyl)piperidine are highly sought-after starting materials in total synthesis.

A prominent example that highlights the utility of the 2-arylpiperidine core is the enantioselective synthesis of the piperidine alkaloid (-)-anabasine. In a reported synthesis, a chiral bicyclic lactam derived from an aryl-δ-oxoacid serves as the key intermediate for producing the enantiopure 2-arylpiperidine skeleton. nih.govrsc.org This strategy underscores the importance of having access to chiral 2-arylpiperidines for the efficient construction of natural product targets. The this compound provides a ready-made chiral core that can be elaborated through functionalization of the bromine atom to access a variety of natural product analogues or to complete a total synthesis.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which enables the synthesis of single-enantiomer drugs and fine chemicals. The rigid, chiral scaffold of (R)-2-(2-bromophenyl)piperidine makes it an attractive platform for designing novel ligands for both transition metal catalysis and organocatalysis.

The 2-arylpiperidine framework can be elaborated into sophisticated chiral ligands for transition metal catalysts. The proximity of the chiral piperidine ring to the phenyl group allows for the creation of bidentate ligands where the stereocenter can effectively influence the coordination environment of a metal.

For instance, the aryl bromide can be converted into a phosphine, an additional heterocycle, or another coordinating group. This new group, in concert with the piperidine nitrogen or another substituent, can chelate to a transition metal like rhodium, palladium, or iridium. Chiral ligands based on planar chiral scaffolds, such as [2.2]paracyclophanes, have proven highly effective in asymmetric catalysis, including rhodium-catalyzed cyclopropanation and desymmetrization reactions. nih.govresearchgate.net The atropisomeric chirality that can arise in sterically hindered biaryl systems derived from (R)-2-(2-bromophenyl)piperidine could similarly be exploited to create highly effective ligands for a range of asymmetric transformations.

Table 2: Research Findings on Related Chiral Ligands

| Catalyst/Ligand Type | Metal | Application | Key Finding |

| Chiral [2.2]Paracyclophane Ligands | Rhodium(II) | Asymmetric Cyclopropanation | Effective desymmetrization of C2v-symmetric substrates with high enantioselectivity (78–98% ee). nih.gov |

| Planar Chiral Phosphine Ligands (PhanePhos) | Rhodium, Ruthenium | Asymmetric Hydrogenation | Widely used for the synthesis of chiral alcohols, amines, and other functional groups. |

| Chiral Diamine Ligands | Palladium(II) | Aryl Boronic Acid Addition | Efficient inducing agent for the addition to cyclic sulfonyl imines in water. |

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. Chiral amines and their derivatives are among the most important classes of organocatalysts. The this compound scaffold can serve as a precursor to various types of organocatalysts.

For example, the piperidine nitrogen can be part of a chiral thiourea (B124793) or squaramide catalyst, which activates electrophiles through hydrogen bonding. Bifunctional catalysts of this type, such as Takemoto's catalyst, are highly effective in enantioselective Michael additions. mdpi.com Alternatively, the scaffold could be incorporated into chiral phosphoric acids (CPAs) or their salts. Chiral phosphoric acids are superb catalysts for a wide range of reactions involving imine intermediates, demonstrating excellent enantioselectivity in discriminating between sterically similar aryl groups. chemrxiv.orgrsc.org The defined stereochemistry of the (R)-2-arylpiperidine unit can be relayed to the catalytic pocket, creating a well-defined chiral environment to control the stereochemical outcome of a variety of enantioselective transformations. nih.gov

Mechanistic Investigations of Reactions Involving the Piperidine Moiety

The unique structural arrangement of this compound, featuring a chiral piperidine ring directly attached to a brominated phenyl group, positions it as a valuable substrate and ligand in a variety of chemical transformations. Understanding the mechanistic details of its participation in reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, we can infer its likely reactivity and the pathways it may follow based on well-established principles of physical organic chemistry and extensive research on related substituted piperidines and aryl bromides.

The primary reactive centers of the molecule are the bromine atom on the phenyl ring, which is susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, and the secondary amine of the piperidine ring, which can act as a nucleophile or a directing group. The stereochemistry of the piperidine ring can also play a significant role in influencing the stereochemical outcome of reactions.

Reaction Pathway Elucidation

Elucidating the reaction pathway of a chemical transformation involving this compound requires a combination of experimental and computational techniques. The general approach involves identifying the starting materials, products, and any intermediates or byproducts to construct a plausible sequence of elementary steps.

Inferred Pathways in Cross-Coupling Reactions:

Given the presence of the 2-bromophenyl group, a primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. The generally accepted catalytic cycle for these reactions provides a framework for understanding the likely pathway.

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the C-Br bond of the (R)-2-(2-bromophenyl)piperidine moiety would insert into the palladium center, forming a square planar palladium(II) intermediate. The piperidine ring itself is not directly involved in this step but its steric and electronic properties, influenced by the chiral center, can affect the rate and selectivity of the oxidative addition.

Transmetalation (for Suzuki/Negishi) or Base-Promoted N-H Deprotonation (for Buchwald-Hartwig):

In a Suzuki-Miyaura coupling , the subsequent step would be transmetalation, where an organoborane reagent (R-BY₂) transfers its organic group to the palladium(II) complex, displacing the bromide.

In a Buchwald-Hartwig amination , the piperidine nitrogen could act as the nucleophile. Following oxidative addition, a base would deprotonate the piperidinyl nitrogen, allowing it to coordinate to the palladium center. Alternatively, if an external amine is used as the coupling partner, the piperidine nitrogen of a ligand based on this scaffold could influence the coordination environment of the palladium catalyst.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. The stereochemistry of the piperidine ring could influence the conformation of the palladium complex, potentially affecting the ease of reductive elimination.

Experimental and Computational Approaches to Pathway Elucidation:

Kinetic Studies: Monitoring the reaction rate's dependence on the concentration of reactants, catalyst, and ligands can provide insights into the rate-determining step of the reaction. For instance, a zero-order dependence on one reactant may suggest it is not involved in the rate-limiting step.

Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy can be used to detect and characterize transient intermediates in the catalytic cycle.

Density Functional Theory (DFT) Calculations: Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing a theoretical basis for the observed reactivity and selectivity. nih.gov For example, DFT calculations can help to determine the most favorable coordination mode of the piperidine ligand or the energy barriers for competing reaction pathways. nih.gov

Transition State Analysis

Key Features of Transition States in Relevant Reactions:

Oxidative Addition Transition State: In the oxidative addition of the C-Br bond to a palladium(0) center, the transition state would involve the partial breaking of the C-Br bond and the partial formation of Pd-C and Pd-Br bonds. The geometry of this transition state is influenced by the steric bulk of the ligands on the palladium and the substituents on the aryl ring. The chiral piperidine group in the ortho position could lead to diastereomeric transition states with different energies, potentially resulting in stereoselectivity if the piperidine itself is part of a chiral ligand scaffold.

Reductive Elimination Transition State: The transition state for reductive elimination typically involves a three-center arrangement where the two organic groups are brought into close proximity on the palladium center before forming the new C-C or C-N bond. The steric and electronic properties of the piperidine moiety can influence the stability of this transition state. For instance, a bulky substituent could disfavor a compact transition state, thereby slowing down the rate of reductive elimination.

Computational Modeling of Transition States:

Computational methods, particularly DFT, are invaluable for locating and characterizing transition states. nih.govnih.gov These calculations can provide detailed geometric information, such as bond lengths and angles, as well as the imaginary vibrational frequency that confirms the structure as a true transition state. By comparing the energies of competing transition states, chemists can predict the outcome of a reaction, including its regioselectivity and stereoselectivity. For example, in a reaction where multiple products are possible, the pathway with the lowest energy transition state is expected to be the dominant one.

The table below summarizes the key mechanistic steps and the factors related to the this compound moiety that could be investigated through transition state analysis.

| Mechanistic Step | Key Investigated Features in Transition State Analysis | Potential Influence of this compound |

| Oxidative Addition | C-Br bond elongation, Pd-C and Pd-Br bond formation, geometry around Pd | Steric hindrance from the ortho-piperidine ring, electronic effects of the piperidine nitrogen (if coordinated), chirality influencing diastereomeric transition states. |

| Transmetalation | Coordination of the organometallic reagent, transfer of the organic group to Pd | The piperidine moiety can act as a ligand, influencing the coordination sphere of the palladium and the ease of nucleophilic attack. |

| Reductive Elimination | C-C or C-N bond formation, geometry of the palladium complex | Steric crowding from the piperidine ring affecting the approach of the coupling partners, electronic effects influencing the electron density at the metal center. |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure piperidines is a cornerstone of modern pharmaceutical development, as these scaffolds are prevalent in a wide array of bioactive molecules. nih.govresearchgate.net Current research is actively pursuing more efficient and sustainable methods for their creation. nih.gov Future efforts concerning (R)-2-(2-bromophenyl)piperidine HCl will likely focus on the development of innovative stereoselective synthetic strategies.

A promising avenue lies in the chemo-enzymatic dearomatization of pyridine (B92270) precursors. This method combines the advantages of chemical synthesis with the high selectivity of biocatalysis to produce chiral piperidines under mild conditions. nih.gov Another approach involves the kinetic resolution of racemic mixtures. For instance, the use of a chiral base like n-BuLi/sparteine has proven effective in the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines, yielding highly enantioenriched products. rsc.org Such techniques could be adapted for the synthesis of (R)-2-(2-bromophenyl)piperidine.

Furthermore, radical cyclization presents a powerful tool for constructing substituted piperidines with a high degree of stereocontrol. nih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with significant diastereoselectivity. nih.gov Exploring similar radical-based methodologies could lead to novel and efficient routes to (R)-2-(2-bromophenyl)piperidine and its derivatives. The stepwise dearomatization and borylation of pyridines also offers a versatile strategy for accessing enantioenriched piperidines. acs.org

Exploration of Advanced Analytical Techniques for Chiral Purity and Conformational Studies

Ensuring the enantiomeric purity of chiral compounds like this compound is critical for its application in pharmaceutical research. registech.com Future research will undoubtedly leverage advanced analytical techniques to achieve this. Chiral High-Performance Liquid Chromatography (HPLC) remains a primary method for separating enantiomers, utilizing specialized chiral stationary phases that create differential interactions with each stereoisomer. registech.com The development of new and more efficient chiral columns will continue to be a focus.

Beyond purity analysis, understanding the three-dimensional conformation of the molecule is crucial for predicting its biological activity. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the precise spatial arrangement of atoms. rsc.orgacs.org For instance, a combination of X-ray analysis and Density Functional Theory (DFT) studies confirmed a boat conformation for certain tetrasubstituted piperidines. rsc.org Similar comprehensive conformational analyses of this compound will provide key insights into its structure-activity relationships. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful technique for chiral separations, often providing faster analysis times than traditional HPLC. waters.com

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational modeling is an increasingly indispensable tool in modern chemistry, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational methods can be employed to explore its potential reactivity and interactions with biological targets.

Molecular modeling can predict how the molecule will bind to enzymes or receptors, offering insights into its potential pharmacological effects. evitachem.com The presence of the bromophenyl group and the piperidine (B6355638) ring suggests potential interactions through hydrophobic and hydrogen bonding mechanisms. Computational studies can help to identify likely biological targets and guide the design of new derivatives with enhanced activity. Furthermore, DFT studies can be used to predict the preferred conformations of the molecule and the transition states of potential reactions, aiding in the development of new synthetic methods. rsc.org

Design of Next-Generation Chiral Catalysts Utilizing the Piperidine Scaffold

The inherent chirality of the piperidine scaffold makes it an attractive framework for the design of novel chiral catalysts. researchgate.netresearchgate.net The 2-arylpiperidine subunit, in particular, is a privileged motif found in various catalysts and biologically active compounds. nih.gov Future research could explore the use of this compound as a precursor for the synthesis of new chiral ligands and catalysts.

The bromine atom on the phenyl ring serves as a convenient handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various substituents, enabling the fine-tuning of the catalyst's steric and electronic properties. By strategically modifying the piperidine scaffold, it may be possible to create highly selective catalysts for a range of asymmetric transformations. The development of such catalysts would be a significant contribution to the field of organic synthesis.

Sustainable Synthesis Approaches for Chiral Piperidine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound and other chiral piperidines will likely prioritize the development of more sustainable and environmentally friendly synthetic methods. nih.gov

This includes the use of biocatalysis, which often operates under milder conditions and with higher selectivity than traditional chemical methods. nih.gov The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also improve efficiency and reduce waste. nih.gov For example, a tandem process for the synthesis of β-aminoboronic acids from aziridines has been reported. acs.org Additionally, exploring the use of greener solvents and reagents will be crucial in minimizing the environmental impact of piperidine synthesis. The development of environmentally benign multi-component reactions is another promising area of research. acs.org

Q & A

Basic: What synthetic routes are commonly employed to prepare (R)-2-(2-bromophenyl)piperidine HCl, and how is stereochemical purity ensured?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 2-bromophenyl group to a piperidine scaffold. For stereochemical control, chiral resolution via chiral HPLC or enzymatic kinetic resolution is used post-synthesis . To ensure purity, techniques like polarimetry, circular dichroism (CD), or X-ray crystallography validate enantiomeric excess (ee) .

Advanced: How does the R-configuration at the piperidine C2 position influence biological activity compared to the S-enantiomer?

Methodological Answer:

The R-configuration alters spatial interactions with chiral binding pockets in biological targets. Comparative studies involve synthesizing both enantiomers and testing in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition assays. For example, (R)-enantiomers of related piperidine derivatives show higher affinity for dopamine receptors due to optimal hydrogen bonding and steric alignment . Activity disparities are quantified using IC50 or Ki values from dose-response curves .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C11H14BrClN) and detects isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95%) and monitors degradation products .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Orthogonal Assays : Validate activity using independent methods (e.g., cell-based vs. biochemical assays) .

- Batch Reproducibility : Synthesize multiple batches under controlled conditions to rule out synthetic variability .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Basic: What are the key physicochemical properties of this compound relevant to formulation?

Methodological Answer:

Critical properties include:

- Solubility : Determined via shake-flask method in buffers (pH 1–7.4); logP values predict membrane permeability .

- Stability : Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the piperidine ring) .

- pKa : Potentiometric titration determines ionizability, influencing solubility and bioavailability .

Advanced: What computational methods predict the binding mode of this compound to neurological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin or dopamine receptors. Dynamics simulations (MD) refine binding poses over 100+ ns trajectories. Pharmacophore mapping identifies critical features (e.g., bromine’s hydrophobic contact) . Validation includes comparing predicted vs. experimental IC50 values .

Basic: How is the bromine substituent’s position (ortho vs. para) on the phenyl ring optimized for target selectivity?

Methodological Answer:

Structure-activity relationship (SAR) studies synthesize analogs with bromine at ortho, meta, and para positions. In vitro screening against related targets (e.g., GPCRs) identifies positional effects. For example, 2-bromo derivatives show enhanced selectivity for σ1 receptors due to steric hindrance at adjacent binding pockets .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Methodological Answer:

Racemization is minimized by:

- Low-Temperature Reactions : Reduce thermal energy that disrupts chiral centers .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize the piperidine nitrogen during harsh conditions .

- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FT-IR to detect enantiomeric shifts in real-time .

Basic: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) are used for stability testing. Samples are incubated at 37°C, and degradation is quantified via HPLC at timed intervals. Mass balance studies reconcile parent compound loss with degradation product formation .

Advanced: What in vivo models are appropriate for evaluating its pharmacokinetic profile?

Methodological Answer:

Rodent models (rats/mice) assess absorption, distribution, metabolism, and excretion (ADME). Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products